molecular formula C19H18N4O5 B6488152 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide CAS No. 1286726-22-4

2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide

Cat. No.: B6488152
CAS No.: 1286726-22-4
M. Wt: 382.4 g/mol
InChI Key: IDYBOIJCIZSJOY-UHFFFAOYSA-N
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Description

2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide is a complex organic compound that integrates multiple functional groups, including furan, morpholine, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furan Amide: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan amide. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide. This step often requires a dehydrating agent like phosphorus oxychloride (POCl3).

    Coupling with Morpholine Derivative: The final step involves coupling the synthesized oxazole derivative with a morpholine-substituted phenylamine. This reaction is typically facilitated by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.

    Reduction: The amide and oxazole groups can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and oxazole rings can participate in π-π stacking interactions, while the amide and morpholine groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-(furan-2-amido)-N-[4-(piperidin-4-yl)phenyl]-1,3-oxazole-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-imidazole-4-carboxamide: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(furan-2-carbonylamino)-N-(4-morpholin-4-ylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c24-17(15-12-28-19(21-15)22-18(25)16-2-1-9-27-16)20-13-3-5-14(6-4-13)23-7-10-26-11-8-23/h1-6,9,12H,7-8,10-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYBOIJCIZSJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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